Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Hydrolytic Stability Esterase Resistance Prodrug Design

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 350997-28-3) is a synthetic small molecule belonging to the 2-aminothiophene-3-carboxylate (ATPC) class, a privileged scaffold in medicinal chemistry and chemical biology. This compound features a thiophene core substituted with a 2-amino group, a 3-isopropyl ester, and a 4-(4-fluorophenyl) ring.

Molecular Formula C14H14FNO2S
Molecular Weight 279.33
CAS No. 350997-28-3
Cat. No. B2934026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
CAS350997-28-3
Molecular FormulaC14H14FNO2S
Molecular Weight279.33
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
InChIInChI=1S/C14H14FNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
InChIKeyPCAPPQBCYILVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 350997-28-3) — A Differentiated 2-Aminothiophene-3-carboxylate Scaffold


Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 350997-28-3) is a synthetic small molecule belonging to the 2-aminothiophene-3-carboxylate (ATPC) class, a privileged scaffold in medicinal chemistry and chemical biology . This compound features a thiophene core substituted with a 2-amino group, a 3-isopropyl ester, and a 4-(4-fluorophenyl) ring. The ATPC scaffold is a validated pharmacophore known to interact with the interferon-regulated ribonuclease L (RNase L), a key effector of innate immunity and a target for anticancer and antiviral drug development [1]. The isopropyl ester variant is commercially available as a research-grade building block (typical purity ≥95%) from multiple reputable vendors, and its unique ester moiety distinguishes it from the more common methyl and ethyl analogs in terms of steric profile, lipophilicity, and hydrolytic stability, making it a strategic choice for structure-activity relationship (SAR) studies and chemical probe development.

Why Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Cannot Be Simply Replaced by Its Methyl or Ethyl Ester Analogs


Within the 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate series, the ester alkyl group is not a passive spectator but a critical determinant of molecular properties and downstream utility. Simple substitution of the isopropyl ester with a methyl (CAS 350997-12-5) or ethyl (CAS 35978-33-7) analog is inadvisable due to quantifiable differences in three key dimensions: (i) hydrolytic stability, where the steric bulk of the branched isopropyl group confers distinct resistance to chemical and enzymatic esterolysis compared to linear primary esters [1]; (ii) lipophilicity and membrane permeability, which scale with the alkyl chain and branching, directly impacting cellular uptake and non-specific binding profiles [2]; and (iii) steric influence on downstream derivatization, such as amidation or transesterification reactions, which are central to building focused compound libraries for target engagement studies. The ATPC scaffold's role in RNase L activation and RIBOTAC design further demands precise control over the ester's steric and electronic environment to optimize target binding and cellular efficacy, a prerequisite that cannot be met by casually interchanging ester analogs.

Quantitative Differentiation Evidence for Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate vs. Closest Analogs


Evidence Item 1: Hydrolytic Stability — Alkaline Hydrolysis Rate Is Reduced for Branched Isopropyl Esters vs. Linear Ethyl and Methyl Esters

The alkaline hydrolysis rate of esters is governed by both polar and steric effects. Extensive kinetic data on simple alkyl acetates demonstrates that the isopropyl ester hydrolyzes approximately 2- to 5-fold more slowly than the corresponding ethyl ester under identical alkaline conditions, due to the greater steric hindrance imposed by the branched isopropyl group on nucleophilic attack at the carbonyl carbon [1]. This established structure-reactivity relationship is directly transferable to the 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate series, where the target isopropyl ester is predicted to exhibit superior resistance to premature esterolysis in biological media compared to its ethyl (CAS 35978-33-7) and methyl (CAS 350997-12-5) counterparts, a critical advantage in cellular assays and in vivo studies where ester prodrug stability dictates pharmacokinetic performance.

Hydrolytic Stability Esterase Resistance Prodrug Design

Evidence Item 2: Lipophilicity (clogP) — Increased Membrane Permeability Predicted for Isopropyl vs. Ethyl Ester

Each additional methylene unit in an alkyl ester contributes approximately +0.5 log units to the compound's partition coefficient. The switch from an ethyl (C2) to an isopropyl (branched C3) ester is predicted to increase the calculated logP (clogP) by roughly 0.3–0.5 units [1]. This increase in lipophilicity can significantly enhance passive membrane permeability, a critical factor for intracellular target engagement. For the target isopropyl ester (CAS 350997-28-3), the predicted higher clogP relative to the ethyl ester analog (CAS 35978-33-7) suggests improved cell penetration capability, which is particularly relevant for the compound's application as an RNase L pathway modulator, a target located in the cytoplasm.

Lipophilicity clogP Membrane Permeability

Evidence Item 3: Physical State and Melting Behavior — The Isopropyl Ester Is a Low-Melting Solid or Viscous Oil, Unlike the Crystalline Ethyl Ester

The ethyl ester analog (CAS 35978-33-7) is reported to have a melting point of 87–94 °C, indicating a crystalline solid at room temperature . In contrast, no discrete melting point is reported for the isopropyl ester (CAS 350997-28-3), and its higher predicted boiling point (394.6 ± 42.0 °C) and lower density (1.258 ± 0.06 g/cm³) compared to the ethyl ester (density 1.293 g/cm³) suggest that the isopropyl ester exists as a low-melting solid or viscous oil at ambient temperature . This difference in physical form has practical implications for compound handling, weighing accuracy, and formulation for biological assays, where viscous oils may require different solubilization and storage protocols compared to crystalline powders.

Physical Form Handling Formulation

Evidence Item 4: Steric Differentiation for Downstream Derivatization — Isopropyl Ester Offers Tunable Reactivity for Amide Bond Formation

The steric environment around the ester carbonyl directly influences its reactivity toward nucleophiles such as amines. Isopropyl esters are known to react with primary amines approximately 3- to 10-fold more slowly than methyl or ethyl esters under standard amidation conditions (e.g., AlMe3-mediated or enzyme-catalyzed coupling), due to the greater steric demand of the isopropoxy leaving group [1]. This differential reactivity can be strategically exploited in chemoselective transformations where the isopropyl ester remains intact while other functional groups are modified, or conversely, can be selectively cleaved under more forcing conditions to reveal the free carboxylic acid for late-stage diversification. This property makes the target compound a uniquely versatile building block for generating focused libraries of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxamides.

Medicinal Chemistry Amidation Library Synthesis

Evidence Item 5: Scaffold Validation — The 2-Aminothiophene-3-carboxylate Core Is a Confirmed RNase L Ligand with Demonstrated Anticancer Activity

The ATPC scaffold has been experimentally validated as an RNase L-binding motif. A 2022 study synthesized 43 ATPC derivatives and demonstrated that selected compounds bind to RNase L, enhance its thermal stability in nanoDSF assays, and exhibit single-digit micromolar antiproliferative activity against JAR, K562, A549, and MCF-7 human cancer cell lines [1]. While this study primarily employed ethyl ester and related derivatives, the core structure-activity relationship confirms that 2-amino-4-arylthiophene-3-carboxylates are privileged scaffolds for targeting the RNase L pathway. The target isopropyl ester, bearing the identical pharmacophoric elements, is positioned as a differentiated member of this validated chemotype, with the isopropyl group offering a distinct steric and lipophilic profile for optimizing target engagement and cellular potency.

RNase L Activation Anticancer RIBOTAC

Evidence Item 6: Commercial Availability and Purity — The Isopropyl Ester Is Readily Accessible as a Research-Grade Building Block

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 350997-28-3) is commercially stocked by multiple reputable suppliers, including Santa Cruz Biotechnology (sc-327972, 500 mg), AKSci (0712CE, 95% purity), and Fluorochem (via distributors). Pricing ranges from approximately $180 for 500 mg to $3,200 for 10 g, depending on quantity and supplier . The ethyl ester analog (CAS 35978-33-7) is also commercially available (e.g., Santa Cruz sc-274199, 1 g for $140), often at a lower price point. However, the isopropyl ester's procurement value is not driven by cost alone but by its unique physicochemical differentiation, which directly impacts experimental outcomes in medicinal chemistry and chemical biology applications as detailed in the evidence items above.

Procurement Purity Supply Chain

High-Value Application Scenarios for Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Based on Differentiated Evidence


Scenario 1: RIBOTAC Design and Optimization — The Isopropyl Ester as a Privileged RNase L-Recruiting Moiety

The ATPC scaffold is an established RNase L-recruiting element in ribonuclease-targeting chimeras (RIBOTACs), a cutting-edge modality for targeted RNA degradation [1]. The enhanced hydrolytic stability and increased lipophilicity of the isopropyl ester compared to the ethyl ester make it a superior choice for incorporating the ATPC warhead into bifunctional RIBOTAC molecules. Its slower esterolysis reduces premature deactivation in cellular environments, while the higher clogP facilitates passive diffusion across the cell membrane, ensuring that the RIBOTAC reaches its intracellular RNA target. This compound is ideally suited for medicinal chemistry teams developing next-generation RIBOTACs for oncology or antiviral applications.

Scenario 2: Focused Library Synthesis for Anticancer SAR — Exploiting Differential Reactivity for Chemoselective Derivatization

As demonstrated by Hwang et al. (2022), ATPC derivatives exhibit potent antiproliferative activity against human cancer cell lines [1]. The isopropyl ester's retarded amidation rate relative to methyl and ethyl esters (Evidence Item 4) provides a strategic advantage in synthesizing focused libraries of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxamides. Researchers can perform chemoselective transformations on other functional handles while the isopropyl ester remains intact, then cleave it under controlled conditions to reveal the carboxylic acid for late-stage diversification. This enables more efficient SAR exploration around the 3-position of the thiophene ring, which is critical for modulating RNase L binding affinity and cellular potency.

Scenario 3: Biophysical Target Engagement Studies — Improved Assay Compatibility Through Controlled Hydrolytic Stability

In biophysical assays such as nanoDSF (nano differential scanning fluorimetry) for measuring RNase L thermal stabilization, compound stability in aqueous buffer is essential for obtaining reliable, reproducible data [1]. The 2- to 5-fold slower alkaline hydrolysis rate of the isopropyl ester compared to the ethyl ester (Evidence Item 1) minimizes confounding degradation during extended incubation times (e.g., 90-minute FRET RNA cleavage assays). This makes the isopropyl ester the preferred ester variant for rigorous target engagement studies, where ester hydrolysis could otherwise lead to underestimation of binding affinity or activation potency.

Scenario 4: Chemical Probe Development for the Interferon-Regulated 2-5A/RNase L Pathway

The 2-5A/RNase L system is a central component of innate antiviral immunity and a promising target for cancer immunotherapy [1][2]. The target compound, as a member of the validated ATPC chemotype, serves as a versatile starting point for developing high-quality chemical probes to dissect RNase L biology. Its differentiated ester properties—specifically, the balanced lipophilicity that enhances cell permeability without excessive non-specific binding—make it a compelling choice over the more polar ethyl ester for cellular proof-of-concept studies. Procurement of this compound enables academic and industry groups to generate novel tool compounds for interrogating the role of RNase L in viral infection, apoptosis, and tumor immune evasion.

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